Banoxantrone D12 dihydrochloride is classified as a small molecule and is part of the investigational group of drugs aimed at enhancing cancer treatment efficacy. It is known for being a bioreductive prodrug that, under hypoxic conditions, converts to its active form, AQ4, which inhibits topoisomerase II . This compound has been studied extensively due to its unique mechanism of action and its ability to synergize with other chemotherapeutic agents .
The synthesis of Banoxantrone D12 dihydrochloride involves the incorporation of deuterium into the chemical structure of Banoxantrone. This modification allows for better tracking of the compound in biological systems and enhances its pharmacokinetic properties. The synthetic route typically follows these steps:
The precise conditions for these reactions, including temperature, pressure, and solvents used, are critical for achieving high yields and purity .
The molecular structure of Banoxantrone D12 dihydrochloride features a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. Its structure can be represented as follows:
The structural integrity is crucial for its function as a topoisomerase II inhibitor .
Banoxantrone D12 dihydrochloride undergoes several key chemical reactions:
The mechanism of action for Banoxantrone D12 dihydrochloride involves several steps:
This targeted approach allows for significant tumor growth delay when combined with radiation therapy or other chemotherapeutics .
Banoxantrone D12 dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's stability and behavior in biological experiments.
Banoxantrone D12 dihydrochloride has several promising applications in scientific research:
Deuterium-labeled compounds serve as powerful molecular probes for mapping biotransformation pathways. Banoxantrone D12 dihydrochloride (1,4-Bis[[2-(dimethyloxidoamino-d₆)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride) incorporates twelve deuterium atoms at the dimethylamino N-oxide groups, creating a distinct isotopic signature. This enables precise tracking of its bioreductive activation to the cytotoxic metabolite AQ4 (a potent topoisomerase II inhibitor) in hypoxic cellular environments [2] [4]. The deuterium labeling strategy exploits the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bond cleavage occurs slower than carbon-hydrogen (C-H) bonds during enzymatic reduction. This deceleration allows researchers to differentiate rate-limiting steps in the metabolic pathway and identify transient intermediates [1] [6].
Studies using hepatic microsomes and recombinant enzymes demonstrate that deuterium labeling alters the reduction kinetics of Banoxantrone without shifting the metabolic route. The primary pathway remains the hypoxia-dependent two-electron reduction of the N-oxide groups to tertiary amines, generating AQ4. However, the deuterium isotope effect (Hk/Dk ≈ 2–5) significantly prolongs the half-life of the parent compound, facilitating the detection of minor metabolites that might be overlooked with the non-deuterated drug [6] [8]. This sensitivity is critical for elucidating off-target or alternative metabolic routes in complex biological matrices.
Table 1: Metabolic Pathway Characteristics of Banoxantrone D12 Dihydrochloride
| Process | Non-Deuterated Banoxantrone | Banoxantrone D12 | Detection Advantage |
|---|---|---|---|
| Primary Activation | Reduction to AQ4 | Reduction to AQ4-d12 | Delayed reduction kinetics (KIE = 2–5) |
| Metabolite Resolution | Co-eluting metabolites in LC-MS | Mass shift +6 Da per deuterated site | Separation of isotopic clusters in MS |
| Minor Pathway Detection | Low-abundance oxidatives | Enhanced signal persistence | Identification of trace hydroxylated species |
Mass spectrometry leverages the predictable mass differences imparted by deuterium labeling to distinguish Banoxantrone D12 from endogenous compounds and its non-deuterated counterpart. The +6 Da mass shift per dimethylamino N-oxide group (total +12 Da) enables simultaneous quantification of both labeled and unlabeled species in multiplexed assays. This is indispensable for:
High-resolution mass spectrometry (HRMS) further discriminates AQ4-d12 from potential isobaric interferences. Banoxantrone D12 exhibits a molecular ion at m/z 457.28 (C₂₂H₁₆D₁₂N₄O₆⁺), while its reduced metabolite AQ4-d12 appears at m/z 401.26 (C₂₂H₂₀D₁₂N₄O₂⁺). The 56-Da mass difference corresponds to loss of two oxygen atoms during bioreduction [4] [9]. This specificity enables absolute quantification of tissue-specific metabolite accumulation—particularly crucial given AQ4’s role as a DNA-binding topoisomerase II inhibitor [7].
Table 2: Key Mass Spectrometric Signatures of Banoxantrone D12 and Metabolites
| Compound | Molecular Formula | Theoretical m/z [M+H]⁺ | Mass Shift vs. Non-Deuterated |
|---|---|---|---|
| Banoxantrone D12 | C₂₂H₁₆D₁₂N₄O₆ | 457.28 | +12 Da |
| AQ4-d12 (Active Metabolite) | C₂₂H₂₀D₁₂N₄O₂ | 401.26 | +12 Da |
| N-Oxide Reductase Product | C₂₂H₁₈D₁₂N₄O₄ | 429.27 | +12 Da |
Imaging mass spectrometry (IMS) techniques, particularly matrix-assisted laser desorption/ionization (MALDI), utilize Banoxantrone D12’s deuterium signature to achieve subcellular spatial resolution of drug distribution. Studies in H460 human tumor xenografts demonstrate heterogeneous intratumoral distribution: Banoxantrone D12 localizes predominantly in oxygenated regions, while its metabolite AQ4-d12 accumulates specifically in hypoxic zones (>90% colocalization with pimonidazole staining) [5]. The deuterium labeling enhances detection sensitivity by:
This spatial resolution is critical for understanding the bioreductive activation mechanism. Banoxantrone D12 serves as an inactive prodiffundrug that penetrates both normoxic and hypoxic tissues. However, enzymatic reduction to AQ4-d12 occurs exclusively in hypoxic cells due to the overexpression of reductases (e.g., CYP450 isoforms, NADPH cytochrome P450 reductase). The deuterium label prolongs the prodrug’s residence time, allowing deeper tissue penetration while maintaining hypoxia-selective activation [5] [7].
Table 3: Advantages of Deuterium Labeling in MALDI Imaging of Tumors
| Parameter | Non-Deuterated Drug | Banoxantrone D12 | Impact on Distribution Study |
|---|---|---|---|
| Spatial Resolution | ~200 μm due to background | <50 μm with m/z filtering | Delineates tumor microenvironments |
| Signal-to-Noise | Moderate (S/N ≈ 10:1) | High (S/N > 50:1) | Detects drug in low-abundance regions |
| Colocalization Analysis | Limited by isobaric overlap | Precise ATP/AQ4-d12 mapping | Confirms hypoxia-dependent activation |
| Quantitative Accuracy | Semi-quantitative | Absolute via isotopic tags | Measures AQ4-d12 gradients across hypoxia |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6